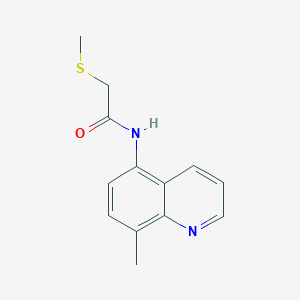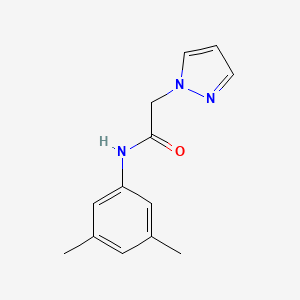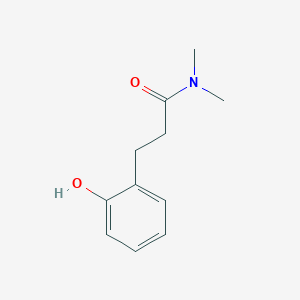
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide, also known as MSAQ, is a novel compound with potential therapeutic applications. This compound has gained significant attention due to its unique chemical structure and promising pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has also been found to possess antimicrobial activity against several strains of bacteria and fungi. Additionally, N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide is not yet fully understood. However, studies have shown that N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of proteins involved in cell survival pathways. N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Furthermore, N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their death.
Biochemical and Physiological Effects:
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide can induce oxidative stress in cancer cells, leading to their death. N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cancer cell growth. Additionally, N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been found to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide is its potent anticancer and antimicrobial activity. This makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide in vivo. Furthermore, the potential use of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide in combination with other anticancer or antimicrobial agents should be explored. Additionally, further studies are needed to fully understand the mechanism of action of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide and its potential side effects.
Synthesemethoden
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide can be synthesized through a multistep process involving the reaction of 8-methylquinoline-5-carboxylic acid with thionyl chloride to form 8-methylquinoline-5-carbonyl chloride. This intermediate is then reacted with methyl mercaptan and sodium acetate to form N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide. The synthesis of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been optimized to ensure high yield and purity.
Eigenschaften
IUPAC Name |
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-5-6-11(15-12(16)8-17-2)10-4-3-7-14-13(9)10/h3-7H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFZWMIRLOTXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)CSC)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)






![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)

![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)
